An In-depth Technical Guide to the Chemical Properties and Applications of Bis(2-methylallyl)amine
An In-depth Technical Guide to the Chemical Properties and Applications of Bis(2-methylallyl)amine
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the demand for versatile, functionalized building blocks is perpetual. Bis(2-methylallyl)amine, also known as dimethallylamine, emerges as a molecule of significant interest. As a secondary amine bearing two reactive methallyl groups, it represents a trifunctional scaffold, offering a unique combination of nucleophilicity at the nitrogen center and the potential for extensive elaboration through its terminal double bonds. This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and potential applications of Bis(2-methylallyl)amine, tailored for researchers, scientists, and professionals in drug development. The insights herein are designed to bridge fundamental chemical principles with practical, field-proven applications, empowering innovators to harness the full synthetic potential of this compound.
Section 1: Core Chemical and Physical Properties
Bis(2-methylallyl)amine is a secondary amine characterized by two 2-methylprop-2-en-1-yl substituents attached to a central nitrogen atom. This structure is foundational to its reactivity, providing a sterically accessible nitrogen lone pair and two electronically distinct alkene moieties.
Caption: Chemical Structure of Bis(2-methylallyl)amine.
A summary of its key identifiers and reported physical properties is presented below. It is important to note that comprehensive experimental data such as boiling point and density are not widely available in public literature, reflecting its status as a specialized chemical intermediate.
| Property | Value | Source(s) |
| IUPAC Name | 2-methyl-N-(2-methylprop-2-en-1-yl)prop-2-en-1-amine | [1] |
| CAS Number | 35000-15-8 | [1][2][3] |
| Molecular Formula | C₈H₁₅N | [2][4] |
| Molecular Weight | 125.21 g/mol | [2][4] |
| Physical Form | Liquid | [1] |
| Purity | ≥95.0% (Commercially available) | [1][2] |
| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | [1] |
| or Freezer at -20°C | [2] |
Section 2: Synthesis and Purification
The synthesis of Bis(2-methylallyl)amine is most logically achieved through the direct double N-alkylation of a primary amine with a suitable methallyl electrophile. This approach is a cornerstone of amine synthesis, though it requires careful control to manage the inherent over-alkylation propensity.[5]
Causality in Synthetic Design:
The choice of starting material and reaction conditions is critical. Using ammonia as the nitrogen source is feasible but often leads to a mixture of primary, secondary, and tertiary amines, complicating purification. A more controlled approach involves the alkylation of a primary amine that can be dealkylated later or using a large excess of the primary amine to favor mono-alkylation, followed by a second, separate alkylation step. However, for a direct synthesis, controlling the stoichiometry is key. The protocol below outlines a plausible and efficient laboratory-scale synthesis starting from methallylamine.
Caption: Generalized workflow for the synthesis of Bis(2-methylallyl)amine.
Experimental Protocol: Synthesis via Double N-Alkylation
This protocol is a representative method based on established chemical principles for N-alkylation.[6]
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methallylamine (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.5 eq) as the base, and acetonitrile (solvent, to make a 0.5 M solution with respect to the amine).
-
Inert Atmosphere: Purge the system with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Reagent Addition: Slowly add 3-chloro-2-methyl-1-propene (methallyl chloride, 1.1 eq) dropwise to the stirring suspension at room temperature. The slight excess of the alkylating agent ensures complete consumption of the starting amine.
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours. The use of a solid, inorganic base like K₂CO₃ is advantageous as it simplifies the workup compared to soluble organic bases.
-
Monitoring: Track the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting methallylamine spot is consumed.
-
Workup: a. Cool the reaction mixture to room temperature and filter to remove the inorganic salts. b. Concentrate the filtrate under reduced pressure using a rotary evaporator. c. Resuspend the resulting oil in diethyl ether and wash with water to remove any remaining salts and unreacted starting materials. d. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield pure Bis(2-methylallyl)amine.
Section 3: Spectroscopic Characterization
unambiguous characterization of Bis(2-methylallyl)amine is achieved through a combination of spectroscopic techniques. The expected data provides a unique fingerprint for the molecule's structure.
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| IR Spectroscopy | N-H Stretch | 3350-3310 cm⁻¹ (weak, sharp) | Characteristic for a secondary amine N-H bond. |
| Csp²-H Stretch | >3000 cm⁻¹ | Stretching of hydrogens on the alkene double bonds. | |
| Csp³-H Stretch | <3000 cm⁻¹ | Stretching of hydrogens on the methyl and methylene groups. | |
| C=C Stretch | ~1650 cm⁻¹ | Alkene double bond stretching. | |
| C-N Stretch | 1250–1020 cm⁻¹ | Characteristic for an aliphatic amine C-N bond. | |
| ¹H NMR | N-H | δ 0.5-5.0 (broad singlet) | Variable and broad due to hydrogen bonding and quadrupole broadening; signal disappears upon D₂O shake. |
| =CH₂ | δ ~4.8-5.0 (2 singlets) | Diastereotopic vinyl protons. | |
| -N-CH ₂- | δ ~3.0-3.2 (singlet) | Methylene protons adjacent to the electron-withdrawing nitrogen atom. | |
| -CH₃ | δ ~1.7 (singlet) | Methyl group protons on the double bond. | |
| ¹³C NMR | C =CH₂ | δ ~140-145 | Quaternary carbon of the alkene. |
| C=C H₂ | δ ~110-115 | Methylene carbon of the alkene. | |
| -N-C H₂- | δ ~55-60 | Methylene carbon adjacent to the nitrogen. | |
| -C H₃ | δ ~20-25 | Methyl carbon. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 125 | Corresponds to the molecular weight. The odd mass is consistent with the Nitrogen Rule for a molecule with one nitrogen atom. |
| Base Peak | m/z = 84 or 41 | Resulting from α-cleavage, the most favorable fragmentation pathway for amines. |
Mass Spectrometry: The Alpha-Cleavage Pathway
The most characteristic fragmentation pattern for aliphatic amines is α-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom. This process results in a stable, resonance-stabilized iminium cation. For Bis(2-methylallyl)amine, this cleavage leads to the loss of a methallyl radical.
Caption: Dominant α-cleavage fragmentation of Bis(2-methylallyl)amine.
Section 4: Chemical Reactivity and Synthetic Utility
The synthetic power of Bis(2-methylallyl)amine lies in its dual reactivity. The nitrogen atom acts as a typical secondary amine, while the two alkene groups provide handles for cyclization, polymerization, and functionalization.
Reactivity of the Amine Functionality
As a secondary amine, the nitrogen lone pair is nucleophilic and basic. It readily undergoes:
-
Protonation: Forms ammonium salts with acids.
-
Alkylation/Acylation: Reacts with electrophiles like alkyl halides or acid chlorides to form tertiary amines or amides, respectively.[7] This reaction must be considered when designing subsequent steps to avoid undesired side reactions.
-
Enamine Formation: Reacts with aldehydes or ketones to form enamines, which are valuable synthetic intermediates for C-C bond formation.[8]
Reactivity of the Alkene Functionalities: Ring-Closing Metathesis (RCM)
Perhaps the most powerful application for this molecule in drug discovery and complex synthesis is its use as a precursor for nitrogen-containing heterocycles via Ring-Closing Metathesis (RCM).[9][10] This reaction utilizes a transition metal catalyst (typically Ruthenium-based, e.g., Grubbs' catalysts) to form a new C=C bond between the two methallyl groups, generating a seven-membered dihydroazepine ring and releasing a volatile alkene byproduct.[11]
Causality in RCM: The formation of the stable, seven-membered ring and the entropically favorable release of 2-methylpropene gas drive the reaction to completion. The choice of catalyst is crucial; second and third-generation Grubbs and Hoveyda-Grubbs catalysts offer high functional group tolerance and efficiency, even at low catalyst loadings.[12]
Caption: RCM of N-protected Bis(2-methylallyl)amine to a dihydroazepine.
Protocol: RCM to a Dihydroazepine Scaffold
This protocol is a self-validating system; successful cyclization is readily confirmed by the disappearance of the starting material and the appearance of a new product with a distinct NMR spectrum and mass.
-
Protection: The secondary amine must first be protected to prevent coordination with and poisoning of the ruthenium catalyst. A common protecting group is tosyl (Ts) or Boc. React Bis(2-methylallyl)amine with tosyl chloride or Boc-anhydride under standard conditions.
-
Setup: In a glovebox or under an inert atmosphere, dissolve the N-protected substrate (1.0 eq) in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.05 M. Dilute conditions favor intramolecular cyclization over intermolecular polymerization.
-
Catalyst Addition: Add a solution of Grubbs' Second Generation Catalyst (1-5 mol%) in DCM to the reaction flask.
-
Reaction: Stir the mixture at 40°C. The reaction is typically complete within 2-12 hours.
-
Monitoring: Follow the reaction by TLC, observing the consumption of the starting material.
-
Workup: Once complete, cool the reaction, concentrate it, and purify directly by flash column chromatography on silica gel to yield the pure dihydroazepine product.
Section 5: Applications in Research and Drug Development
The true value of Bis(2-methylallyl)amine is realized in its role as a precursor to complex molecular architectures relevant to medicinal chemistry.
-
Scaffold for Privileged Structures: Seven-membered nitrogen heterocycles, such as the azepine core produced via RCM, are considered "privileged structures" in drug discovery.[13] They are found in a wide array of biologically active compounds, including anti-inflammatory agents and CNS-active drugs.[14] The dihydroazepine product from RCM is a versatile intermediate, ready for further functionalization at the double bond (e.g., dihydroxylation, epoxidation) or at the nitrogen after deprotection.
-
Fragment-Based Drug Design: As a relatively small molecule, it can be used in fragment-based approaches to drug design, where its core structure can be elaborated to optimize binding to a biological target.
-
Materials Science: The presence of two polymerizable alkene groups makes it a potential cross-linking agent in the synthesis of functional polymers and hydrogels.
The process of designing, synthesizing, and optimizing molecules for biological activity is the core of medicinal chemistry.[15][16] By providing a straightforward entry into the valuable azepine class of heterocycles, Bis(2-methylallyl)amine serves as a powerful tool in this process.
Section 6: Safety and Handling
Bis(2-methylallyl)amine and its precursors are hazardous chemicals that require strict safety protocols. Based on supplier safety data and analogy to similar allylic amines, the following precautions are mandatory.[1][17][18]
| Hazard Category | Description & Precautionary Action |
| Flammability | Highly Flammable Liquid and Vapour (H225). [1] Keep away from heat, sparks, open flames, and hot surfaces.[19] Use in a chemical fume hood away from ignition sources. Ground/bond container and receiving equipment to prevent static discharge.[20] |
| Corrosivity | Causes Severe Skin Burns and Eye Damage (H314). [1] Corrosive to the respiratory tract. Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[19] |
| Toxicity | May be harmful if swallowed and toxic if inhaled. Avoid breathing vapors or mists. Handle only in a well-ventilated area, preferably a certified chemical fume hood. |
| Handling & Storage | Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable and corrosive materials.[20][21] Recommended storage at 2-8°C[1] or -20°C.[2] Wash hands thoroughly after handling.[21] |
| First Aid | Eyes: Immediately rinse with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[21] Skin: Immediately remove contaminated clothing and wash skin with plenty of soap and water. Seek immediate medical attention. Inhalation: Move person to fresh air. Seek immediate medical attention. |
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